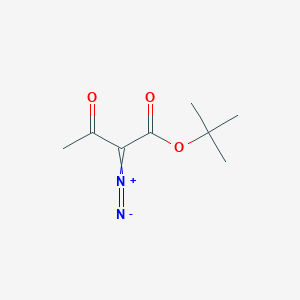
1H-Imidazole,copper salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole,copper salt is a coordination compound formed by the interaction of 1H-imidazole with copper ions. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The copper salt of 1H-imidazole is of significant interest due to its unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazole,copper salt can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) chloride or copper(II) sulfate, with 1H-imidazole in an aqueous or organic solvent. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or filtration.
Industrial Production Methods: In industrial settings, the production of 1H-imidazole, copper salt may involve large-scale batch or continuous processes. The choice of copper salt and solvent, as well as the reaction conditions, can be optimized to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as ultrasonication to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole,copper salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, leading to the formation of different copper-imidazole complexes.
Substitution: The imidazole ligand can be substituted with other ligands, resulting in the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in the presence of a suitable solvent.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions can produce copper(I) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands .
Applications De Recherche Scientifique
1H-Imidazole,copper salt has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and coupling reactions. Its catalytic properties are attributed to the copper ion’s ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can interact with biological molecules, influencing cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and supercapacitors. .
Mécanisme D'action
The mechanism of action of 1H-Imidazole,copper salt involves the interaction of the copper ion with various molecular targets. The copper ion can coordinate with nitrogen atoms in the imidazole ring, forming stable complexes. These complexes can participate in electron transfer processes, influencing redox reactions and catalytic activities. The specific pathways involved depend on the nature of the reaction and the molecular targets .
Comparaison Avec Des Composés Similaires
1H-Imidazole,copper salt can be compared with other similar compounds, such as:
1H-Benzimidazole, copper salt: Similar in structure but contains an additional benzene ring, leading to different chemical properties and applications.
2H-Imidazole, copper salt: A tautomeric form of 1H-imidazole, with different reactivity and stability.
1H-Pyrazole, copper salt: Contains a five-membered ring with two adjacent nitrogen atoms, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific coordination chemistry and the versatility of the imidazole ligand, which allows for a wide range of applications in various fields .
Propriétés
Numéro CAS |
14489-15-7 |
|---|---|
Formule moléculaire |
C20H17N3Na2O8S2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




